Cas no 939968-08-8 (2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline structure
939968-08-8 structure
Product Name:2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS No:939968-08-8
MF:C12H16BF2NO2
MW:255.06875038147
MDL:MFCD16996398
CID:2102110
PubChem ID:59231931
Update Time:2025-11-02

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2,6-DIFLUORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ANILINE
    • 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)
    • 2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • JGOZEXIYNJERIP-UHFFFAOYSA-N
    • SCHEMBL59540
    • SY029069
    • DB-392137
    • 4-Amino-2,6-difluorophenylboronic acid pinacol ester
    • AKOS027255880
    • W11438
    • 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-aniline
    • AS-54949
    • MB20669
    • CS-0038465
    • 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
    • (4-Amino-3,5-difluorophenyl)boronic acid pinacol ester
    • 1-Amino-2,6-difluorobenzene-4-boronic Acid Pinacol Ester
    • 939968-08-8
    • 4-AMINO-3,5-DIFLUOROPHENYLBORONIC ACID PINACOL ESTER
    • 4-Amino-2,6-difluorophenylbronic acid, pinacol ester
    • MFCD16996398
    • 2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • MDL: MFCD16996398
    • Inchi: 1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,16H2,1-4H3
    • InChI Key: JGOZEXIYNJERIP-UHFFFAOYSA-N
    • SMILES: FC1C(N)=C(F)C=C(B2OC(C)(C)C(C)(C)O2)C=1

Computed Properties

  • Exact Mass: 255.1242152g/mol
  • Monoisotopic Mass: 255.1242152g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.5Ų

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Pricemore >>

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2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 90 °C
Reference
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Production Method 2

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  3 h, 110 °C
Reference
Cdk4/6 inhibitor, preparation method and application thereof
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Production Method 3

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  overnight, rt → 90 °C
Reference
Molecules having certain pesticidal utilities, and intermediates, compositions, and processes related thereto
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Production Method 4

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  12 h, 100 °C
Reference
Preparation of pyrimidine compounds, compositions, and medicinal applications thereof
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Production Method 5

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  1.5 h, 80 °C
Reference
Preparation of heteroaryl compounds for treating Huntington's disease
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Production Method 6

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, 100 °C
Reference
Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes
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Production Method 7

Reaction Conditions
Reference
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Production Method 8

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  90 min, 80 °C
Reference
Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1)
Chapman, Timothy M.; Osborne, Simon A.; Wallace, Claire; Birchall, Kristian; Bouloc, Nathalie; et al, Journal of Medicinal Chemistry, 2014, 57(8), 3570-3587

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  90 min, 80 °C
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Production Method 10

Reaction Conditions
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Production Method 11

Reaction Conditions
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Production Method 12

Reaction Conditions
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Production Method 13

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ;  90 min, 80 °C; 80 °C → rt
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Production Method 14

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  1 h, 80 °C
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Production Method 15

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  12 h, 90 °C
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Production Method 16

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1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, 90 °C
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Production Method 17

Reaction Conditions
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Production Method 18

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2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Raw materials

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Preparation Products

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:939968-08-8)2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Order Number:A922405
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:32
Price ($):341.0
Email:sales@amadischem.com

Additional information on 2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Recent Advances in the Application of 2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 939968-08-8) in Chemical Biology and Pharmaceutical Research

The compound 2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 939968-08-8) has emerged as a key intermediate in the synthesis of boron-containing pharmaceuticals and chemical probes. Recent studies have highlighted its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl motifs. The presence of both fluorine substituents and the boronate ester moiety in this compound provides unique reactivity profiles that are being exploited in drug discovery programs targeting protein-protein interactions and kinase inhibition.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a building block for novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers at Genentech utilized this boronic acid derivative to develop irreversible inhibitors with improved selectivity profiles, leveraging the fluorine atoms for enhanced metabolic stability and the boronate group for targeted covalent modification of the kinase's active site. The resulting compounds showed promising preclinical results in autoimmune disease models.

In chemical biology applications, 939968-08-8 has been employed as a versatile precursor for fluorescent probes. A recent Nature Chemical Biology publication detailed its incorporation into activity-based probes for monitoring cathepsin activity in live cells. The tetramethyl dioxaborolane protecting group proved particularly valuable for cellular permeability, while subsequent deprotection enabled selective labeling of protease targets. This work opens new possibilities for real-time imaging of enzymatic activity in complex biological systems.

The pharmaceutical industry has shown increasing interest in this compound for antibody-drug conjugate (ADC) development. A 2024 patent application from Pfizer describes its use in creating novel linker-payload systems, where the aniline nitrogen serves as an attachment point for cytotoxic warheads while the boronate functionality enables controlled release mechanisms. This dual functionality addresses key challenges in ADC stability and payload delivery efficiency.

Recent synthetic methodology developments have expanded the utility of 939968-08-8. A breakthrough reported in ACS Catalysis (2024) demonstrated a photoredox-catalyzed borylation protocol that enables late-stage functionalization of complex molecules with this boronate ester. This approach significantly reduces synthetic steps compared to traditional routes and has been applied to the modification of bioactive natural products.

From a safety and handling perspective, new studies have characterized the compound's stability profile under various conditions. The tetramethyl dioxaborolane group shows excellent stability toward aqueous workup conditions while remaining reactive in cross-coupling environments. These findings, published in Organic Process Research & Development, provide important guidelines for scale-up processes in pharmaceutical manufacturing.

Looking forward, the unique properties of 2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline position it as a valuable tool in multiple areas of chemical biology and drug discovery. Ongoing research is exploring its potential in PROTAC development, where the fluorine atoms may contribute to improved protein-binding kinetics and the boronate moiety could facilitate linker optimization. The compound's versatility suggests it will remain an important building block in medicinal chemistry for years to come.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:939968-08-8)2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
A922405
Purity:99%
Quantity:5g
Price ($):341.0
Email